Fgfr3-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fgfr3-IN-6 is a small molecule inhibitor that targets the fibroblast growth factor receptor 3 (FGFR3). FGFR3 is a member of the receptor tyrosine kinase family and plays a crucial role in cell proliferation, differentiation, and survival. Abnormal activation of FGFR3 is associated with various cancers, including bladder cancer and multiple myeloma. This compound is designed to inhibit the activity of FGFR3, thereby blocking the downstream signaling pathways that promote tumor growth and survival .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr3-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final product is obtained through purification techniques such as recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Fgfr3-IN-6 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like halides, amines, and alcohols; electrophiles like alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohols can yield aldehydes or ketones, while reduction of nitro groups can produce amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
科学的研究の応用
Fgfr3-IN-6 has a wide range of scientific research applications, including:
Biology: Employed in cell-based assays to investigate the role of FGFR3 in cell signaling, proliferation, and differentiation.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers with FGFR3 alterations, such as bladder cancer and multiple myeloma. .
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying FGFR3 inhibitors.
作用機序
Fgfr3-IN-6 exerts its effects by binding to the ATP-binding site of FGFR3, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, such as phospholipase C gamma, phosphoinositide 3-kinase, and mitogen-activated protein kinase. As a result, the signaling pathways that promote cell proliferation, survival, and migration are blocked, leading to reduced tumor growth and increased apoptosis .
類似化合物との比較
Similar Compounds
Erdafitinib: A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma with FGFR2 or FGFR3 alterations.
Infigratinib: An FGFR1-3 inhibitor used for the treatment of cholangiocarcinoma with FGFR2 fusions.
Pemigatinib: Another FGFR1-3 inhibitor approved for the treatment of cholangiocarcinoma with FGFR2 fusions
Uniqueness
Fgfr3-IN-6 is unique in its high selectivity for FGFR3 compared to other FGFR inhibitors. This selectivity reduces off-target effects and improves its therapeutic index. Additionally, this compound has shown efficacy in preclinical models of cancers with FGFR3 alterations, making it a promising candidate for further development .
特性
分子式 |
C25H23FN8O2 |
---|---|
分子量 |
486.5 g/mol |
IUPAC名 |
6-[1-(1-cyanopiperidin-4-yl)-5-methylpyrazol-4-yl]-4-[(1S)-1-(5-fluoropyridin-2-yl)-2-hydroxyethoxy]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H23FN8O2/c1-16-21(12-31-34(16)20-4-6-32(15-28)7-5-20)17-8-23(25-18(9-27)10-30-33(25)13-17)36-24(14-35)22-3-2-19(26)11-29-22/h2-3,8,10-13,20,24,35H,4-7,14H2,1H3/t24-/m1/s1 |
InChIキー |
XZZQSWJLUVPNCO-XMMPIXPASA-N |
異性体SMILES |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)O[C@H](CO)C5=NC=C(C=C5)F |
正規SMILES |
CC1=C(C=NN1C2CCN(CC2)C#N)C3=CN4C(=C(C=N4)C#N)C(=C3)OC(CO)C5=NC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。